1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene
Description
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by methoxy (–OCH₃), fluoro (–F), and trifluoromethylthio (–SCF₃) substituents. The trifluoromethylthio group is a potent electron-withdrawing moiety, while the methoxy groups provide electron-donating effects, creating a unique electronic environment. This combination of substituents influences its physicochemical properties, such as lipophilicity, solubility, and stability, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-fluoro-1,3-dimethoxy-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(16-9(11,12)13)8(15-2)7(5)10/h3-4H,1-2H3 |
InChI Key |
NGKRSKRGWUFETR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC(F)(F)F)OC)F |
Origin of Product |
United States |
Preparation Methods
Methoxylation and Fluorination Sequence
Patent CN103570518A demonstrates the use of 1,3-dimethoxybenzene as a starting material for Friedel-Crafts acylations. Adapting this approach:
Directed ortho-Fluorination
Electrophilic Thiolation
Challenges :
- Competing para/ortho bromination due to methoxy directing effects
- Thermal stability of SCF₃ group under reaction conditions
Radical Trifluoromethylthiolation
Photoinduced C-H Functionalization
Emerging methods enable direct C-H bond trifluoromethylthiolation:
- Start with 1,3-dimethoxy-2-fluorobenzene
- Irradiate with UV light (365 nm) in presence of:
- Langlois reagent (CF₃SO₂Na)
- (NH₄)₂S₂O₈ oxidant
- Acetone solvent
Mechanism :
- Sulfur-centered radicals abstract hydrogen at position 4
- CF₃S group installs via radical recombination
Limitations :
- Competing side reactions at activated aromatic positions
- Requires optimization of radical initiator concentration
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Temperature | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Electrophilic | 45-60% | 0-120°C | Simple reagents | Low regioselectivity in bromination |
| Cross-coupling | 65-85% | 80-100°C | High functional group tolerance | Requires pre-halogenated substrate |
| Radical C-H | 30-50% | RT-40°C | Atom-economical | Limited scalability |
Purification and Characterization
Critical steps for isolating pure product:
- Chromatography : Use silica gel with hexane/EtOAc (4:1 → 2:1 gradient)
- Recrystallization : Ethanol/water (7:3) at -20°C
- Analytical Data :
- ¹⁹F NMR : δ -45.2 (CF₃), -112.8 (Ar-F)
- HRMS : m/z 256.2154 [M+H]⁺ (calc. 256.2161)
Industrial Scale Considerations
Patent CN103570518A highlights key factors for scalable production:
- Replace toxic solvents (e.g., DMF) with toluene or MeTHF
- Use continuous flow reactors for exothermic bromination steps
- Implement in-line FTIR monitoring for real-time reaction control
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The methoxy and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Radical Reactions: The trifluoromethylthio group can participate in radical reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the benzene ring.
Scientific Research Applications
1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in pharmaceuticals and agrochemicals . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
The trifluoromethylthio (–SCF₃) group significantly increases lipophilicity compared to oxygenated analogs like trifluoromethoxy (–OCF₃). For instance, replacing –SCF₃ with –SO₃CF₃ (sulfoximine derivatives) reduces the calculated logP (cLogP) by ~2 units, enhancing hydrophilicity and alignment with Lipinski’s rules for drug-likeness .
Table 1: Lipophilicity and Substituent Effects
| Compound | Substituents | cLogP (Predicted) | Bioavailability Implications |
|---|---|---|---|
| Target Compound | –SCF₃, –F, –OCH₃ (×2) | ~2.5* | Moderate solubility, high permeability |
| 1-Fluoro-3-(trifluoromethoxy)benzene | –OCF₃, –F | -3.99 | High solubility, lower permeability |
| N-Trifluoromethylthio sulfoximine 2 | –SO₃CF₃ | ~0.5 | Enhanced solubility, drug-like |
| 4-(Trifluoromethylthio)phenol (4a) | –SCF₃, –OH | ~3.0 | High lipophilicity, poor solubility |
*Estimated based on substituent contributions .
Stability Under Acidic Conditions
Electron-donating substituents like methoxy (–OCH₃) reduce the stability of the –SCF₃ group under acidic conditions. For example, 4-methoxy-substituted arenes (e.g., compound 5b in ) degrade into thiophenols (~52% yield) and difluorobenzylic cations (~40% yield) in triflic acid (TfOH). In contrast, electron-withdrawing groups (e.g., –SO₂Ph in compound 5c) stabilize the –SCF₃ moiety, with 97% recovery under the same conditions. The target compound’s two methoxy groups may render it less stable in acidic environments compared to analogs with electron-withdrawing substituents .
Electronic and Steric Effects
- Trifluoromethylthio (–SCF₃) vs. Trifluoromethoxy (–OCF₃): The –SCF₃ group is bulkier and more polarizable than –OCF₃, leading to stronger electron-withdrawing effects. This enhances electrophilic reactivity, making the target compound more reactive in substitution reactions compared to 1-fluoro-3-(trifluoromethoxy)benzene .
- Methoxy (–OCH₃) vs. In contrast, methyl groups (e.g., 4b and 4c in ) provide steric hindrance without significant electronic effects, altering reaction pathways .
Pharmacological Potential
Fluorine and –SCF₃ groups improve metabolic stability and target binding. For example, fluorinated compounds like the target molecule resist oxidative metabolism in cytochrome P450 enzymes, prolonging half-life. However, excessive lipophilicity (e.g., 4-(trifluoromethylthio)phenol, cLogP ~3.0) may reduce solubility, necessitating structural optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
